BenchChemオンラインストアへようこそ!

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Strategic indazole core for kinase inhibitor libraries. Orthogonal reactivity: 4-bromo for Suzuki coupling, 3-formyl for condensation/amination. Methyl ester enhances cellular permeability. Do not substitute with analogs lacking either handle; this exact scaffold is non-negotiable for diversifying vectors at both positions.

Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
CAS No. 885518-48-9
Cat. No. B1593111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
CAS885518-48-9
Molecular FormulaC10H7BrN2O3
Molecular Weight283.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNC(=C2C(=C1)Br)C=O
InChIInChI=1S/C10H7BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13)
InChIKeyHZPQUOCOSRXTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (CAS 885518-48-9): Procurement-Relevant Technical Identity and Purity Specifications


Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (CAS 885518-48-9) is a substituted indazole heterocycle with a molecular formula of C10H7BrN2O3 and a molecular weight of 283.08 g/mol [1]. It is supplied as a research-grade chemical building block with reported purities typically ranging from 95% to 98% . Its structural features include a bromine atom at the 4-position, a formyl group at the 3-position, and a methyl carboxylate ester at the 6-position of the indazole ring [1]. This compound is categorized within the 1H-indazole-6-carboxylic acid ester class and is utilized in medicinal chemistry for kinase inhibitor discovery and targeted library synthesis [2].

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate: Why Indazole Core Substitutions Are Not Functionally Equivalent in Kinase-Focused Chemistry


Generic substitution among indazole-6-carboxylate derivatives is chemically unsound due to the specific and non-interchangeable reactivity of the 4-bromo and 3-formyl substituents. The 4-bromo group enables critical transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify the indazole core, a key step in structure-activity relationship (SAR) exploration of kinase inhibitors [1][2]. Simultaneously, the 3-formyl group provides a reactive handle for condensations, reductive aminations, or as a hydrogen-bond acceptor, which is essential for modulating target binding in compounds designed to inhibit protein kinases . Substituting this compound with an analog lacking the formyl group (e.g., methyl 4-bromo-1H-indazole-6-carboxylate, CAS 885518-47-8) or lacking the bromine atom eliminates a key synthetic diversification point, fundamentally altering the accessible chemical space and potentially precluding the generation of active leads . Thus, for programs requiring orthogonal reactivity at the 3- and 4-positions of the 6-carboxylate indazole core, direct procurement of this specific compound is a non-negotiable requirement.

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate: Comparative Technical Specifications and Class-Level Evidence


Evidence Dimension 1: Structural Orthogonality for Synthetic Diversification

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate uniquely combines a 4-bromo group for cross-coupling and a 3-formyl group for condensation or functionalization. In contrast, close analogs such as methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) lack the 3-formyl group, thereby removing a site for structural diversification . The presence of both handles in this compound allows for sequential and orthogonal synthetic transformations, a key advantage for building focused kinase inhibitor libraries as described in foundational indazole kinase inhibitor patents [1].

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Evidence Dimension 2: Purity Specifications from Primary Vendors

Multiple independent vendors report purity specifications for this compound: AKSci reports a minimum purity of 95% ; Beyotime reports 95% ; MolCore reports a purity of NLT 98% ; and Leyan reports 98% . These data points establish a reliable baseline purity range (95-98%) for commercially sourced material, which is essential for reproducible synthetic and biological experiments.

Quality Control Assay Procurement

Evidence Dimension 3: Predicted Physicochemical Properties Differentiating from Acid Analog

Computational predictions indicate a key differentiation from its carboxylic acid analog (4-bromo-3-formyl-1H-indazole-6-carboxylic acid, CAS 885523-37-5). Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate has a predicted LogP of 1.92, which is significantly higher than the acid analog's estimated LogP of ~0.94 (based on a reported AlogP of 0.94 for the acid) . This increased lipophilicity can be critical for optimizing membrane permeability and oral bioavailability in drug discovery programs.

Lipophilicity Physicochemical Properties Drug Design

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate: High-Value Application Scenarios in Drug Discovery and Chemical Biology


Targeted Kinase Inhibitor Library Synthesis via Orthogonal Functionalization

This compound is a strategic intermediate for building focused libraries of indazole-based kinase inhibitors. The 4-bromo substituent enables Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, while the 3-formyl group can be independently modified via reductive amination or condensation to explore vector diversity [1]. This orthogonal reactivity allows for efficient exploration of chemical space around the indazole core, a strategy central to the development of selective kinase inhibitors targeting pathways implicated in cancer and angiogenesis [2].

Synthesis of Prodrugs and Derivatives with Improved Physicochemical Properties

The methyl ester group in this compound provides a synthetically accessible handle for generating prodrugs or more complex derivatives. Compared to its carboxylic acid analog (CAS 885523-37-5), the ester offers significantly higher predicted lipophilicity (LogP 1.92 vs. ~0.94), which is advantageous for enhancing passive membrane permeability in cell-based assays . This makes it a preferred starting material for the synthesis of bioactive indazoles where cellular uptake is a key optimization parameter.

Reference Standard for Analytical Method Development and Impurity Profiling

With documented purities ranging from 95% to 98% from multiple reputable vendors , this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor reaction progress, assess purity of in-house synthesized batches, or identify potential impurities in downstream indazole-based drug candidates [3]. Its well-defined structure and commercial availability facilitate its use in quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.